molecular formula C18H19F6NO4 B3139401 (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate CAS No. 477762-56-4

(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate

Cat. No. B3139401
CAS RN: 477762-56-4
M. Wt: 427.3 g/mol
InChI Key: GXUWOBTUNBQOPU-CQSZACIVSA-N
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Description

The compound contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group , a trifluoropropan-2-yl group, and a 3-(trifluoromethyl)benzoate group. The spiro[4.5]decan-8-yl group is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom . The trifluoropropan-2-yl and 3-(trifluoromethyl)benzoate groups both contain fluorine atoms, which can greatly influence the physical and chemical properties of the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar spirocyclic compounds has been reported . For example, a Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic group and the multiple functional groups. The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group contains a five-membered and a six-membered ring sharing a single atom .


Chemical Reactions Analysis

The trifluoromethyl groups in the compound could potentially undergo various reactions. Trifluoromethyl groups have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could influence the compound’s reactivity, and the spirocyclic group could influence its shape and possibly its solubility .

Scientific Research Applications

Antitubercular Applications

One notable application of compounds similar to the one mentioned is in the development of antitubercular drugs. For instance, a study on the structural elucidation of benzothiazinone BTZ043, which shares a structural motif with the compound , showed promise as an antitubercular drug candidate. The research focused on the compound's structural characteristics, which are crucial for its antitubercular activity (Richter et al., 2022).

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the presence of the trifluoromethyl groups, it could be of interest in the fields of pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

[(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F6NO4/c19-17(20,21)13-3-1-2-12(10-13)15(26)29-14(18(22,23)24)11-25-6-4-16(5-7-25)27-8-9-28-16/h1-3,10,14H,4-9,11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUWOBTUNBQOPU-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Reactant of Route 5
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate

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